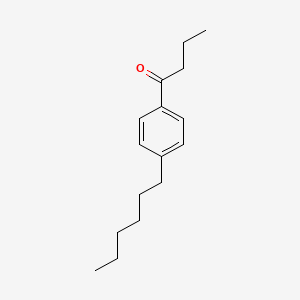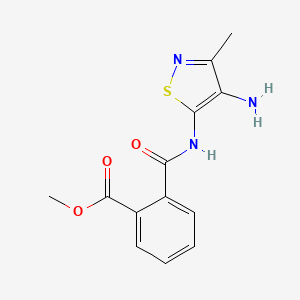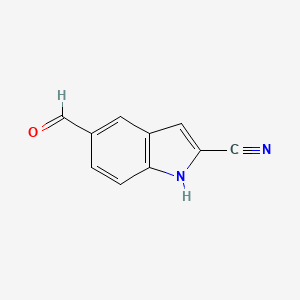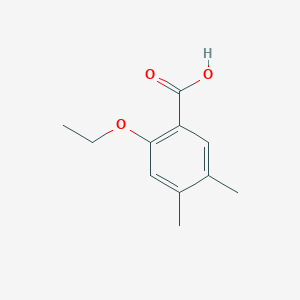
4'-Hexylbutyrophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hexylbutyrophenone (4-HBP) is an organic compound that has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis and in the development of pharmaceuticals and other drugs. 4-HBP has also been studied for its potential as a drug target, due to its ability to interact with various receptors in the body.
作用機序
The mechanism of action of 4-Hexylbutyrophenone is not fully understood. However, it is known to interact with various receptors in the body, including serotonin receptors, dopamine receptors, and GABA receptors. 4'-Hexylbutyrophenone has also been found to interact with enzymes, such as monoamine oxidase and cytochrome P450. These interactions are believed to be responsible for the effects of 4'-Hexylbutyrophenone on biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4'-Hexylbutyrophenone have been studied in both animals and humans. In animal studies, 4'-Hexylbutyrophenone has been found to affect the levels of various neurotransmitters, including serotonin, dopamine, and GABA. In humans, 4'-Hexylbutyrophenone has been found to affect the levels of hormones, such as cortisol and adrenocorticotropic hormone. In addition, 4'-Hexylbutyrophenone has been found to affect the levels of various enzymes, such as monoamine oxidase and cytochrome P450.
実験室実験の利点と制限
The use of 4-Hexylbutyrophenone in laboratory experiments has several advantages. First, it is a relatively inexpensive reagent, making it suitable for use in cost-sensitive experiments. Second, it is easy to synthesize, making it suitable for use in a variety of experiments. Third, it has a low toxicity, making it safe to use in laboratory experiments.
However, there are also some limitations to the use of 4'-Hexylbutyrophenone in laboratory experiments. First, it has a relatively short shelf life, making it unsuitable for long-term experiments. Second, it is not very soluble in water, making it difficult to use in aqueous solutions. Third, it is not very stable in the presence of light or heat, making it unsuitable for use in certain types of experiments.
将来の方向性
The potential future directions for 4-Hexylbutyrophenone include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of drugs and other products. In addition, further research could be conducted into the synthesis of 4'-Hexylbutyrophenone and its potential uses as a reagent in organic synthesis. Finally, further research could be conducted into the potential toxicity of 4'-Hexylbutyrophenone and its potential interactions with other compounds.
合成法
4-Hexylbutyrophenone can be synthesized by a variety of methods, including the Wittig reaction, the Grignard reaction, and the Diels-Alder reaction. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone to form a tertiary alcohol. The Diels-Alder reaction involves the reaction of an alkene with a dienophile to form a cyclic compound. Each of these methods has its own advantages and disadvantages, and the choice of method depends on the desired product and the available reactants.
科学的研究の応用
4-Hexylbutyrophenone has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis and in the development of pharmaceuticals and other drugs. 4'-Hexylbutyrophenone has also been studied for its potential as a drug target, due to its ability to interact with various receptors in the body. In addition, 4'-Hexylbutyrophenone has been used as a substrate in enzymatic reactions, and as a tool to study the structure and function of proteins.
特性
IUPAC Name |
1-(4-hexylphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-3-5-6-7-9-14-10-12-15(13-11-14)16(17)8-4-2/h10-13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECYNFHFXMSKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hexylbutyrophenone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6357175.png)


![1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6357200.png)









![[4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B6357270.png)